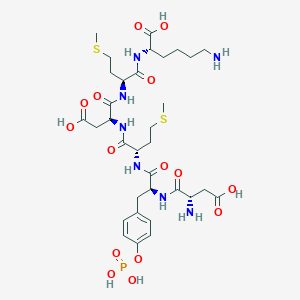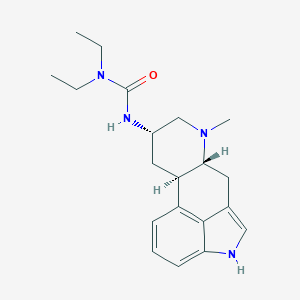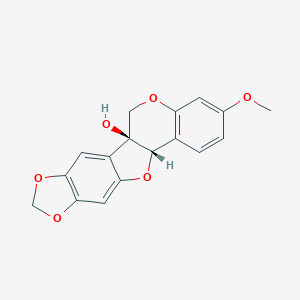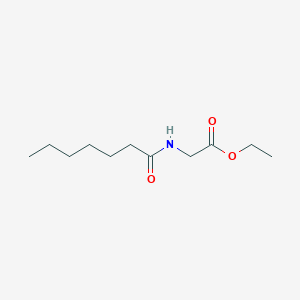![molecular formula C9H17NO B126604 [(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol CAS No. 142433-97-4](/img/structure/B126604.png)
[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol, also known as (–)-Cotinine, is a naturally occurring alkaloid found in tobacco plants. It is a metabolite of nicotine and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of (–)-Cotinine is not fully understood. It is believed to act on the nicotinic acetylcholine receptors (nAChRs) in the brain, which are involved in cognitive function, learning, and memory. (–)-Cotinine is a partial agonist of nAChRs, which means it binds to the receptor and activates it, but not to the same extent as nicotine.
Biochemische Und Physiologische Effekte
(–)-Cotinine has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (–)-Cotinine in lab experiments is that it is a naturally occurring compound, which reduces the risk of toxicity and adverse effects. However, one limitation is that it is difficult to obtain in large quantities, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of (–)-Cotinine. One area of research is the development of new therapies for Alzheimer's disease and Parkinson's disease. Another area of research is the potential use of (–)-Cotinine in smoking cessation therapy. Additionally, there is ongoing research on the biochemical and physiological effects of (–)-Cotinine, which may lead to the development of new therapies for various diseases.
Synthesemethoden
(–)-Cotinine can be synthesized from nicotine by oxidation or reduction reactions. The most common method for synthesis is through the oxidation of nicotine using potassium permanganate or chromic acid. The resulting product is then reduced to (–)-Cotinine using sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
(–)-Cotinine has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been studied for its potential use in smoking cessation therapy.
Eigenschaften
CAS-Nummer |
142433-97-4 |
|---|---|
Produktname |
[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol |
Molekularformel |
C9H17NO |
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol |
InChI |
InChI=1S/C9H17NO/c1-10-5-4-7-2-3-8(6-11)9(7)10/h7-9,11H,2-6H2,1H3/t7-,8-,9+/m1/s1 |
InChI-Schlüssel |
FWLQELKDPBAZFB-HLTSFMKQSA-N |
Isomerische SMILES |
CN1CC[C@@H]2[C@H]1[C@H](CC2)CO |
SMILES |
CN1CCC2C1C(CC2)CO |
Kanonische SMILES |
CN1CCC2C1C(CC2)CO |
Synonyme |
Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, (3a-alpha-,6-alpha-,6a-alpha-)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



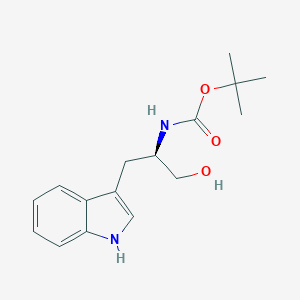
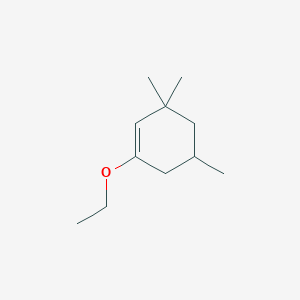
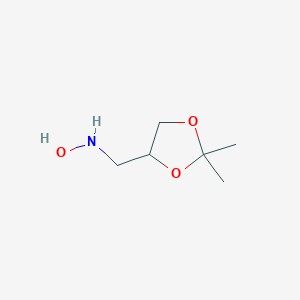
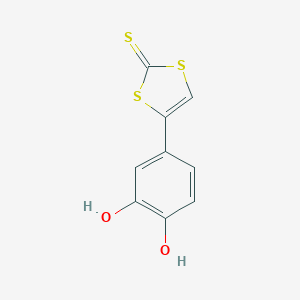
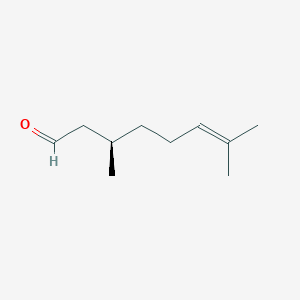
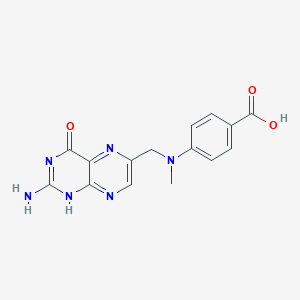
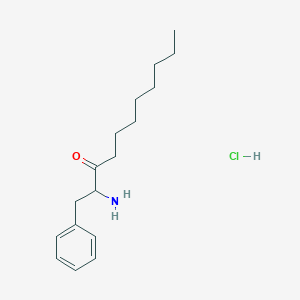
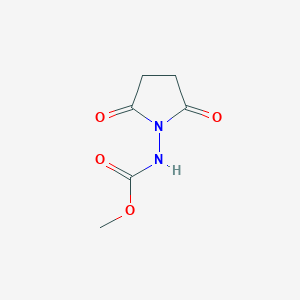
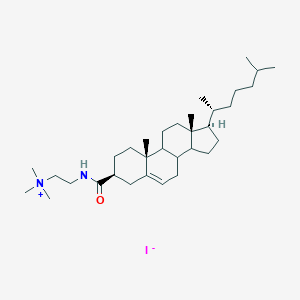
![4-(Phenanthro[9,10-d]oxazol-2-yl)phenyl isothiocyanate](/img/structure/B126553.png)
